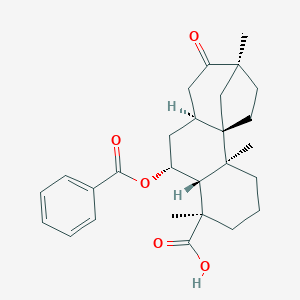
甜扫帚酸 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scopadulcic acid B (SDB) is a unique tetracyclic diterpenoid produced by Scoparia dulcis L., a perennial medicinal herb widely distributed in tropical and subtropical regions . It has been reported to have antiviral and anti-tumor activity .
Synthesis Analysis
The production of SDB was accomplished by immobilizing suspension culture-derived cells of Scoparia dulcis on a Luffa sponge matrix . The yield of SDB in shake flask cultures was 50.85 mg/g of cells after 30 days of incubation .Molecular Structure Analysis
SDB is a tetracyclic diterpene . Its chemical structure is related to aphidicolin, a tetracyclic diterpene that is a specific inhibitor of eukaryotic DNA polymerase α .Chemical Reactions Analysis
The biosynthesis of SDB involves the formation of syn-copalyl diphosphate (syn-CPP) from geranylgeranyl diphosphate (GGPP), and the subsequent cyclization of the tetracyclic skeleton from syn-CPP .科学研究应用
药理和生物活性
甜扫帚酸 B(SDB)是从甜扫帚中提取的,已证明具有显着的生物和药理活性。它对单纯疱疹病毒 1 型表现出抗病毒活性,并已显示出对各种人细胞系的抗肿瘤活性。此外,SDB 对猪胃 H(+), K(+)-ATPase 具有直接抑制活性。在针对胃质子泵测试的 30 种化合物中,SDB 的甲酯被确认为最有效的抑制剂,表明其在胃肠道疾病治疗应用中的潜力 (Riel, Kyle, & Milhous, 2002)。
生产和生物反应器培养
SDB 的生产已通过生物技术手段成功实现。通过将甜扫帚悬浮培养衍生的细胞固定在丝瓜海绵基质上,获得了大量的 SDB。具体来说,接种丝瓜海绵柱中 SDB 的产量已扩大到 350.57 毫克/克细胞,这证明了生物反应器在有效生产 SDB 等药用活性天然化合物方面的潜力 (Mathew & Jayachandran, 2009)。
分子见解和生物合成
研究已经深入探讨了 SDB 的分子方面,包括其生物合成和所涉及的酶。例如,已经报道了负责甜扫帚中四环二萜生物合成的三个二萜合酶的功能表征,包括 SDB 的合成。该研究提供了对催化导致 SDB 形成的反应的酶的见解,突出了其生物合成中涉及的复杂分子途径 (Lee, Ohmura, & Yamamura, 2022)。
生物技术优化
已经做出努力来优化生物技术工艺以提高 SDB 的产量。利用响应面法优化了 Murashige 和 Skoog 液体培养基的成分,从而提高了甜扫帚叶器官培养中的 SDB 水平。这种方法证明了生物技术优化在最大化 SDB 等天然化合物在各种应用中的产量和有效性方面的潜力 (Premkumar 等,2020)。
属性
CAS 编号 |
114804-65-8 |
|---|---|
产品名称 |
Scopadulcic acid B |
分子式 |
C27H34O5 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
(1S,2S,6R,7R,8R,10S,13S)-8-benzoyloxy-2,6,13-trimethyl-12-oxotetracyclo[11.2.1.01,10.02,7]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C27H34O5/c1-24-12-13-27(16-24)18(15-20(24)28)14-19(32-22(29)17-8-5-4-6-9-17)21-25(2,23(30)31)10-7-11-26(21,27)3/h4-6,8-9,18-19,21H,7,10-16H2,1-3H3,(H,30,31)/t18-,19+,21-,24-,25+,26-,27-/m0/s1 |
InChI 键 |
DQBAMWXMUCSBLO-VSQBJKSGSA-N |
手性 SMILES |
C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
规范 SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
同义词 |
scopadulcic acid B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



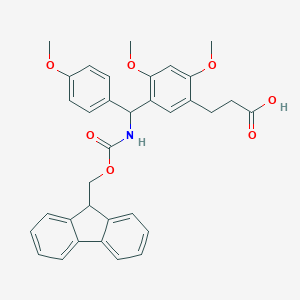

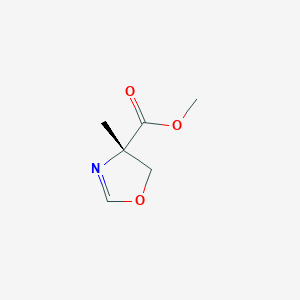
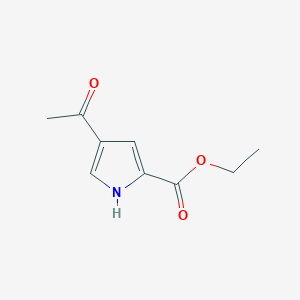
![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)
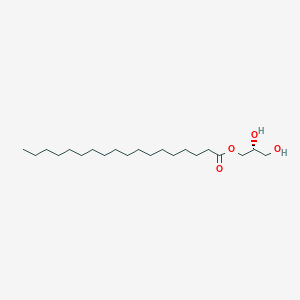
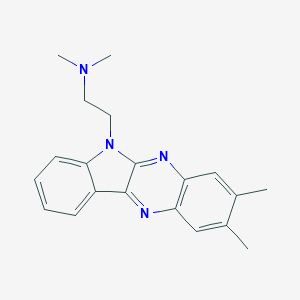
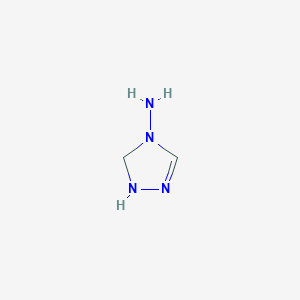
![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

